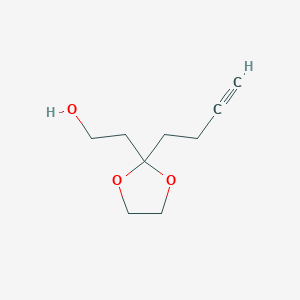

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is characterized by the presence of a dioxolane ring and a butynyl group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol typically involves the reaction of but-3-yn-1-ol with 1,3-dioxolane under specific conditions. The reaction is catalyzed by acids or bases, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The alkyne group can be reduced to alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alkenes or alkanes.

Substitution: Halides or other substituted derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol typically involves the reaction of but-3-yn-1-ol with 1,3-dioxolane. This reaction is often catalyzed by acids or bases and can be optimized for yield and purity through distillation or recrystallization. The compound exhibits several notable chemical behaviors:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or ketones.

- Reduction : The alkyne group can be reduced to alkenes or alkanes.

- Substitution : The hydroxyl group can undergo nucleophilic substitution reactions.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are essential for creating more intricate compounds. For example, it can be used in the development of photo-crosslinkers for proteome profiling, which is crucial in biological research.

Biology

The compound's application in biological research is particularly significant. It has been utilized in the design of photo-crosslinkers that facilitate the study of protein interactions within cells. This application is vital for understanding cellular processes and developing new therapeutic strategies.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the formulation of adhesives, coatings, and other chemical products.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

-

Photo-Crosslinking in Proteomics :

Researchers have successfully used this compound to create photo-crosslinkers that enable the mapping of protein interactions in living cells. This methodology has opened new avenues for understanding cellular mechanisms and disease pathways. -

Synthesis of Specialty Chemicals :

In industrial applications, the compound has been utilized as a precursor for synthesizing specialty chemicals used in high-performance coatings. Its unique reactivity allows for tailored properties in final products.

Mécanisme D'action

The mechanism of action of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in click chemistry reactions. These interactions facilitate its incorporation into larger molecular structures and its use in various chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethan-1-ol: Similar structure with slight variations in functional groups.

1,3-Dioxolane-2-ethanol: Lacks the butynyl group, making it less versatile in certain reactions

Uniqueness

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is unique due to the presence of both a dioxolane ring and a butynyl group, which confer distinct reactivity and versatility in synthetic applications .

Activité Biologique

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is a synthetic organic compound characterized by its unique dioxolane structure and alkyne substituent. With the molecular formula C₉H₁₄O₃ and a molecular weight of approximately 170.21 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a dioxolane ring fused with an alkyne group, which contributes to its reactivity and potential biological properties. The InChI code for this compound is 1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2, which provides a detailed description of its molecular structure. It is a liquid at room temperature with a predicted boiling point of approximately 253.3 °C and a density of about 1.072 g/cm³.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures exhibit significant antimicrobial activity. A comparative study on various 1,3-dioxolanes demonstrated that many derivatives possess potent antibacterial and antifungal properties. Specifically, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A (similar structure) | S. aureus | 625 - 1250 | Excellent |

| Compound B (similar structure) | C. albicans | Not specified | Significant |

| Compound C (similar structure) | E. faecalis | 625 | Perfect |

These findings suggest that the presence of the dioxolane moiety may enhance the antimicrobial efficacy of such compounds.

Cytotoxicity and Other Biological Activities

In addition to antimicrobial properties, compounds with similar structural features have been studied for their cytotoxic effects against various cancer cell lines. For instance, some dioxolane derivatives have demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxicity of Dioxolane Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound D (similar structure) | HeLa (cervical cancer) | 10 - 20 | Apoptosis induction |

| Compound E (similar structure) | MCF7 (breast cancer) | 15 - 25 | Cell cycle arrest |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound can be achieved through various organic reactions that emphasize the importance of regioselectivity and stereochemistry in determining biological activity . Studies suggest that the position of substituents on the dioxolane ring significantly influences the compound's biological properties.

Case Studies

A notable case study involved the synthesis and testing of several dioxolane derivatives where structural modifications led to varying degrees of antibacterial activity. For example, altering the substituents from alkyl to aryl groups resulted in enhanced efficacy against specific bacterial strains .

Propriétés

IUPAC Name |

2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNUDHDRWVLMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(OCCO1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.